molecular formula C6H8N2O2 B2650124 3-Methylfuran-2-carbohydrazide CAS No. 52541-78-3

3-Methylfuran-2-carbohydrazide

Cat. No.: B2650124
CAS No.: 52541-78-3
M. Wt: 140.142
InChI Key: JDEFBWFDAMBTMM-UHFFFAOYSA-N
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Description

3-Methylfuran-2-carbohydrazide is an organic compound with the molecular formula C6H8N2O2. It is a derivative of furan, a heterocyclic organic compound, and contains a hydrazide functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylfuran-2-carbohydrazide can be synthesized through several methods. One common method involves the reaction of 3-methylfuran-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

3-Methylfuran-2-carboxylic acid+Hydrazine hydrateThis compound+Water\text{3-Methylfuran-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Methylfuran-2-carboxylic acid+Hydrazine hydrate→this compound+Water

The reaction is carried out in an appropriate solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the hydrazide group under mild conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

3-Methylfuran-2-carbohydrazide has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-methylfuran-2-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

    Furan-2-carbohydrazide: Similar structure but lacks the methyl group at the 3-position.

    3-Methylfuran-2-carboxylic acid: Precursor to 3-methylfuran-2-carbohydrazide.

    2-Methylfuran-3-carboxylic acid hydrazide: Another furan derivative with a different substitution pattern.

Uniqueness: this compound is unique due to the presence of both the furan ring and the hydrazide functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

3-Methylfuran-2-carbohydrazide is an organic compound with the molecular formula C6H8N2O2. It features a furan ring substituted with a methyl group and a hydrazide functional group, which contributes to its unique chemical properties. This compound is primarily studied for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, derivatives of this compound have shown effectiveness against a range of bacterial strains. For instance, a series of experiments conducted on different furan derivatives revealed that certain derivatives exhibited notable inhibitory effects on bacterial growth, specifically targeting Gram-positive and Gram-negative bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cellular pathways related to cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria,
AnticancerInduction of apoptosis in cancer cells,

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modulation of their activity, impacting various cellular processes such as oxidative stress response and apoptosis induction. The hydrazide group plays a crucial role in these interactions, enhancing the compound's reactivity with biological macromolecules.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that at concentrations as low as 50 µg/mL, the compound exhibited significant antibacterial activity, leading to a reduction in bacterial viability by over 70% within 24 hours of exposure.

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 cells and 30 µM for A549 cells. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines, characterized by increased Annexin V binding.

Synthesis and Derivatives

This compound serves as an intermediate for synthesizing various derivatives that may enhance its biological activity. Researchers have explored modifications to the hydrazide group to improve efficacy against specific targets. For example, derivatives with additional functional groups have been synthesized and evaluated for their enhanced antimicrobial and anticancer properties .

Table 2: Derivatives of this compound

Derivative NameStructural FeaturesBiological Activity
4-Amino derivativeAmino group substitutionEnhanced anticancer activity
Halogenated derivativeHalogen substitution at furan ringIncreased antimicrobial potency
Alkylated derivativesVarious alkyl groupsBroader spectrum of activity

Properties

IUPAC Name

3-methylfuran-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-2-3-10-5(4)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEFBWFDAMBTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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